7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid
Description
Properties
CAS No. |
858671-76-8 |
|---|---|
Molecular Formula |
C9H7FN2O3 |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
7-fluoro-6-methoxy-2H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O3/c1-15-5-3-2-4-7(6(5)10)11-12-8(4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
XLZOLPDJJPQUSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NNC(=C2C=C1)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination Using Selectfluor®
A key step in synthesizing 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid involves introducing fluorine at the 7-position of the indazole core. Patent US7790722B2 describes the use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) as the fluorinating agent. This electrophilic fluorination occurs under mild conditions (40–60°C) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Reaction Conditions :
-
Substrate : 6-methoxy-1H-indazole-3-carboxylic acid
-
Fluorinating Agent : Selectfluor® (1.2–1.5 equivalents)
-
Solvent : Acetonitrile
-
Temperature : 50°C
-
Time : 6–8 hours
Cyclization Techniques for Indazole Core Formation
Hydrazine-Mediated Cyclization
The indazole ring is constructed via cyclization of ortho-substituted nitrobenzoic acid derivatives. In Procedure 7 of US7790722B2, 2-fluoro-3-nitro-6-methoxybenzoic acid undergoes cyclization with hydrazine hydrate:
Reaction Scheme :
-
Substrate : 2-Fluoro-3-nitro-6-methoxybenzoic acid
-
Reagent : Hydrazine hydrate (2.0 equivalents)
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Time : 12 hours
Mechanistic Insight :
The nitro group acts as an electron-withdrawing group, facilitating nucleophilic attack by hydrazine at the adjacent carbon. Subsequent elimination of water and aromatization yields the indazole core.
Carboxylation and Functional Group Interconversion
Hydrolysis of Nitrile Intermediates
The carboxylic acid group at position 3 is introduced via hydrolysis of a nitrile precursor. Patent US7790722B2 employs acidic hydrolysis using concentrated hydrochloric acid (HCl) under reflux:
Procedure :
Alternative Carboxylation Methods
Transition metal-catalyzed carboxylation (e.g., Pd/Cu systems) has been explored for similar indazole derivatives, though no direct data exists for this compound. These methods typically use CO₂ gas under high pressure (5–10 atm) and palladium catalysts.
Purification and Characterization
Recrystallization Optimization
Crude this compound is purified via recrystallization from ethanol/water mixtures (3:1 v/v). Patent data indicate a purity of >98% after two recrystallization cycles.
Spectroscopic Characterization
Key Analytical Data :
Industrial-Scale Production Challenges
Solvent Recovery and Waste Management
Large-scale synthesis requires solvent recycling systems, particularly for acetonitrile and DMF. Patent US7790722B2 notes a 92% solvent recovery rate using fractional distillation.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Reported Methods
| Method | Yield | Purity | Cost (Relative) |
|---|---|---|---|
| Selectfluor® Fluorination | 72% | 98% | $$$ |
| Hydrazine Cyclization | 85% | 95% | $ |
| HCl Hydrolysis | 90% | 98% | $$ |
Chemical Reactions Analysis
Types of Reactions
7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives with different functional groups.
Scientific Research Applications
7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid can be compared to related indazole and indole derivatives. Key differences in substituent positions, functional groups, and physicochemical properties are highlighted below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Position Effects: Fluorine at position 7 (vs. Methoxy at position 6 introduces steric bulk and hydrogen-bonding capacity compared to simpler analogs like 6-fluoro-1H-indazole-3-carboxylic acid .
Functional Group Impact :
- Carboxylic Acid (3-COOH) : Enhances water solubility and enables salt formation or coordination with metal ions, unlike ester or aldehyde derivatives .
- Methoxycarbonyl (6-COOCH3) : Increases lipophilicity, favoring membrane permeability in prodrug strategies .
Heterocycle Differences :
- Indazoles (two adjacent nitrogens) exhibit greater aromatic stability and rigidity compared to indoles (one nitrogen), influencing their pharmacokinetic profiles .
Synthetic Accessibility :
- Suzuki-Miyaura cross-coupling (e.g., using phenylboronic acids) is a common method for introducing aryl/heteroaryl groups to the indazole core, as seen in analogs like 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid .
- Carboxylic acid groups are often introduced via hydrolysis of ester precursors under basic conditions .
Spectroscopic Signatures :
- Methoxy groups produce distinct $ ^1H $-NMR signals (δ ~3.80 ppm) and IR stretches (~1205 cm$ ^{-1} $) .
- Fluorine substituents influence $ ^{19}F $-NMR chemical shifts and mass spectral fragmentation patterns .
Safety and Handling: Carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) require precautions against inhalation and skin contact, as noted in safety data sheets .
Biological Activity
7-Fluoro-6-methoxy-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole family, recognized for its potential biological activities, particularly in oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, key molecular targets, and relevant case studies.
- Molecular Formula : C9H8FNO3
- Molecular Weight : Approximately 199.16 g/mol
- Structural Characteristics : The compound features a fluorine atom at the seventh position and a methoxy group at the sixth position, which enhance its reactivity and biological activity compared to other indazole derivatives.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It has been shown to inhibit specific kinases involved in critical cell signaling pathways, influencing cellular functions such as proliferation and apoptosis.
Key Molecular Targets
- Kinases : Inhibits protein kinases that are crucial for cancer progression.
- Apoptosis Regulators : Modulates proteins such as Bcl-2 and Bax, thereby influencing apoptotic processes in cancer cells.
Antitumor Activity
Recent studies have highlighted the anticancer potential of this compound. It demonstrates significant antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 | 25.3 ± 4.6 | Induces apoptosis through mitochondrial disruption |
| SNU16 | 77.4 ± 6.2 | Alters expression of apoptosis-related proteins |
The compound induces apoptosis by decreasing Bcl-2 levels while increasing Bax levels, indicating a shift toward pro-apoptotic signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its structural characteristics may enhance its ability to interact with microbial targets; however, specific data on its efficacy against particular pathogens are still under investigation .
K562 Cell Line Study
A detailed study on the K562 cell line demonstrated that treatment with this compound induced apoptosis in a dose-dependent manner. The study revealed that the compound could:
- Increase levels of phosphorylated p53.
- Upregulate pro-apoptotic genes while downregulating anti-apoptotic genes .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound varies significantly based on its chemical structure and biological targets. Studies indicate that its absorption, distribution, metabolism, and excretion (ADME) properties are favorable for therapeutic applications .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHFNO | |
| Melting Point | 199–201°C (decomposes) | |
| logP (Predicted) | 1.8 ± 0.3 | |
| Solubility in DMSO | >50 mg/mL |
Q. Table 2. Common Degradation Pathways
| Pathway | Conditions | Mitigation Strategy |
|---|---|---|
| Decarboxylation | High temperature (>150°C) | Use inert atmosphere (N) |
| Demethylation | Acidic/alkaline hydrolysis | Neutral pH during storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
